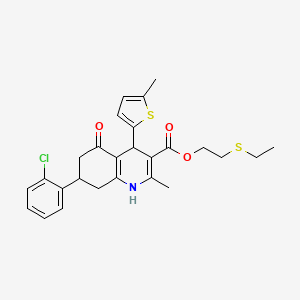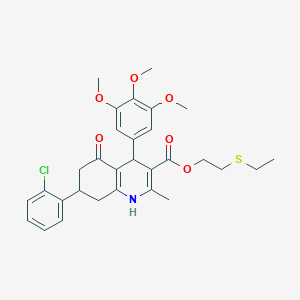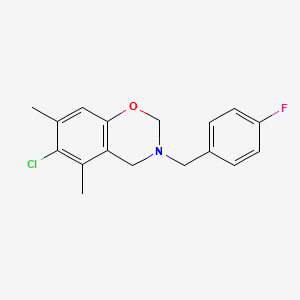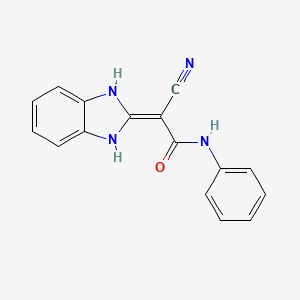![molecular formula C21H21ClN2O7S B11597934 Pentyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11597934.png)
Pentyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PENTYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core substituted with a pentyl ester, a chloronitrobenzenesulfonamido group, and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PENTYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloronitrobenzenesulfonamido Group: This step involves the reaction of the benzofuran core with 2-chloro-5-nitrobenzenesulfonamide under suitable conditions.
Esterification: The final step involves esterification of the carboxylate group with pentanol to form the pentyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
PENTYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
PENTYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of PENTYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamido group can interact with enzymes or receptors. The benzofuran core provides a rigid structure that can fit into specific binding sites, making it a potential inhibitor of certain enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitrobenzenesulfonamide: Shares the chloronitrobenzenesulfonamido group but lacks the benzofuran core.
2-Chloro-5-nitro-N-phenylbenzamide: Contains a similar nitrobenzene structure but with different substituents.
Uniqueness
PENTYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its combination of a benzofuran core with a chloronitrobenzenesulfonamido group and a pentyl ester. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C21H21ClN2O7S |
|---|---|
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
pentyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O7S/c1-3-4-5-10-30-21(25)20-13(2)31-18-9-6-14(11-16(18)20)23-32(28,29)19-12-15(24(26)27)7-8-17(19)22/h6-9,11-12,23H,3-5,10H2,1-2H3 |
Clé InChI |
FGRPPTNBCDHZSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(phenoxymethyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11597855.png)
![5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11597863.png)
![N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide](/img/structure/B11597871.png)
![methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597884.png)
![1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B11597890.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597892.png)

![N'-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B11597900.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597908.png)



![4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid](/img/structure/B11597951.png)

